REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:6]=[N:7][N:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([CH3:19])=[CH2:18])=[CH:13][CH:12]=2)[C:9]=1[CH3:10])=[O:4].Cl>O1CCOCC1.[C].[Pd]>[CH:17]([C:14]1[CH:13]=[CH:12][C:11]([N:8]2[C:9]([CH3:10])=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=[N:7]2)=[CH:16][CH:15]=1)([CH3:19])[CH3:18] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1-(4-isopropenylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid methyl ester
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=NN(C1C)C1=CC=C(C=C1)C(=C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
palladium carbon
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under hydrogen atmosphere at room temperature for seven hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
Ethanol (40 ml), water (20 ml) and 4N aqueous solution of sodium hydroxide (20 ml) were added to the resultant residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 80° C. for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)N1N=CC(=C1C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |